molecular formula C21H19NO5 B3075178 Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No. 1027407-75-5

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No.: B3075178
CAS No.: 1027407-75-5
M. Wt: 365.4 g/mol
InChI Key: NSLGYOTXIPMWNZ-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a complex organic compound with a unique structure that includes an indoline core, an ethoxy group, and a phenylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an indoline derivative with an ethoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenylmethylene groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    p-Toluenesulfonic acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives with varying substituents, such as:

  • Methyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
  • Methyl (Z)-1-acetyl-3-(propoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Uniqueness

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, for instance, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Biological Activity

Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, a compound with the CAS number 1027407-75-5, is an indoline derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C21H19NO5
Molecular Weight: 365.38 g/mol
IUPAC Name: methyl (3Z)-1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate
CAS Number: 1027407-75-5

The compound features an indoline core, an ethoxy group, and a phenylmethylene moiety, which contribute to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of an indoline derivative with ethoxybenzaldehyde under acidic or basic conditions. Common solvents include ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide enhancing the reaction efficiency. Industrially, optimized synthetic routes and purification methods such as recrystallization are employed to achieve high yield and purity .

The compound's biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. For instance, it has shown potential as a microtubule-destabilizing agent, which is significant in cancer treatment .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylateSimilar Indoline DerivativeModerate anticancer activity
Methyl (Z)-1-acetyl-3-(propoxy(phenyl)methylene)-2-oxoindoline-6-carboxylateSimilar Indoline DerivativeLower efficacy compared to the target compound

This compound stands out due to its unique functional groups that enhance solubility and reactivity compared to other derivatives .

Case Studies

A recent study highlighted the synthesis and evaluation of several derivatives of the indoline scaffold for their anticancer properties. Among these compounds, those structurally similar to this compound were found to have varying degrees of activity against different cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Properties

IUPAC Name

methyl (3Z)-1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLGYOTXIPMWNZ-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C\1/C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027407-75-5
Record name Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027407755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL (Z)-1-ACETYL-3-(ETHOXY(PHENYL)METHYLENE)-2-OXOINDOLINE-6-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y6VB7RMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 4
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.